molecular formula C19H15ClN4O2 B2816545 N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide CAS No. 923216-17-5

N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

Cat. No. B2816545
CAS RN: 923216-17-5
M. Wt: 366.81
InChI Key: CPTRHEKEESFRHF-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a chemical compound that has been found to exhibit potential therapeutic properties. It is a synthetic compound that has been synthesized through a multi-step process. The compound has been studied for its potential use in scientific research as it has been found to have a mechanism of action that can be beneficial in various biochemical and physiological processes.

Scientific Research Applications

Synthetic Routes and Biological Activities

  • Synthetic Methodologies: Research has developed novel synthetic routes for creating derivatives of 1,3,4-oxadiazole, which show significant α-glucosidase inhibitory potential. These compounds, including variations with chlorophenyl and oxadiazole groups, were synthesized using common raw materials, suggesting their potential as drug leads due to their promising inhibitory activities (Iftikhar et al., 2019).
  • Antibacterial Potentials: A series of N-substituted acetamide derivatives, incorporating 1,3,4-oxadiazole and azinane cores, demonstrated moderate antibacterial effects, particularly against Gram-negative strains. This highlights their use in addressing bacterial infections (Iqbal et al., 2017).

Pharmacological Evaluation

  • Antibacterial and Anti-enzymatic Properties: Compounds synthesized from ethyl nipecotate, featuring 1,3,4-oxadiazole and acetamide derivatives, showed notable antibacterial and anti-enzymatic activities. This suggests their utility in developing new therapeutic agents (Nafeesa et al., 2017).
  • Antioxidant Activities: Indol-1-yl acetamide derivatives have been synthesized and evaluated for their antioxidant capabilities, indicating their potential in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Molecular Modeling and Drug Design

  • Molecular Docking and Design: Studies involving molecular docking have indicated that specific derivatives of 1,3,4-oxadiazole could serve as potent inhibitors for target proteins, suggesting their application in designing drugs with specific biological targets (Mary et al., 2020).

properties

IUPAC Name

N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O2/c1-12-22-23-19(26-12)17-9-13-5-2-3-8-16(13)24(17)11-18(25)21-15-7-4-6-14(20)10-15/h2-10H,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTRHEKEESFRHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

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